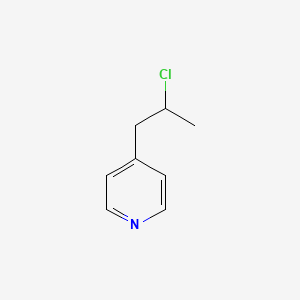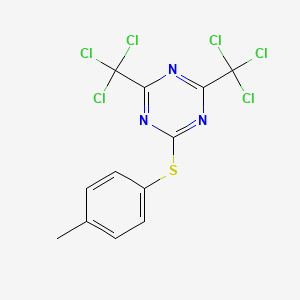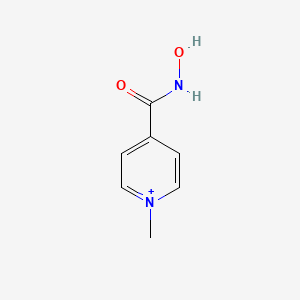
4-(Hydroxycarbamoyl)-1-methylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxycarbamoyl)-1-methylpyridinium is a chemical compound that belongs to the class of pyridinium derivatives. This compound is characterized by the presence of a hydroxycarbamoyl group attached to the fourth position of the pyridinium ring and a methyl group at the first position. Pyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxycarbamoyl)-1-methylpyridinium can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with hydroxylamine to form 4-hydroxycarbamoylpyridine. This intermediate is then methylated using methyl iodide to yield this compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxycarbamoyl)-1-methylpyridinium undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamoyl group to an amine group.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where the hydroxycarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxycarbamoyl group may yield oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxycarbamoyl)-1-methylpyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Hydroxycarbamoyl)-1-methylpyridinium involves its interaction with specific molecular targets and pathways. The hydroxycarbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridinium ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-(Hydroxycarbamoyl)-1-methylpyridinium can be compared with other pyridinium derivatives, such as:
4-Hydroxy-1-methylpyridinium: Lacks the carbamoyl group, resulting in different chemical and biological properties.
1-Methyl-4-carbamoylpyridinium: Similar structure but without the hydroxy group, affecting its reactivity and applications.
4-(Hydroxycarbamoyl)pyridine: Lacks the methyl group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in the combination of the hydroxycarbamoyl and methyl groups, which confer specific chemical reactivity and biological activity that are distinct from other similar compounds.
Eigenschaften
Molekularformel |
C7H9N2O2+ |
|---|---|
Molekulargewicht |
153.16 g/mol |
IUPAC-Name |
N-hydroxy-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-2-6(3-5-9)7(10)8-11/h2-5H,1H3,(H-,8,10,11)/p+1 |
InChI-Schlüssel |
PELNDTHIZBDHNS-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


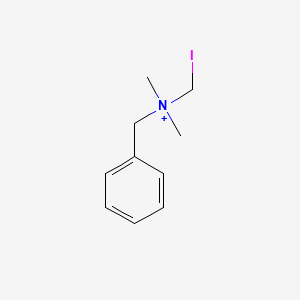
![3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)


![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)

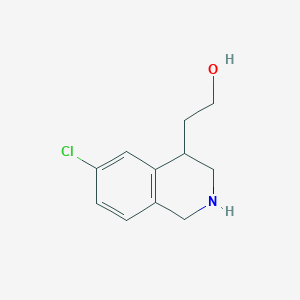
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
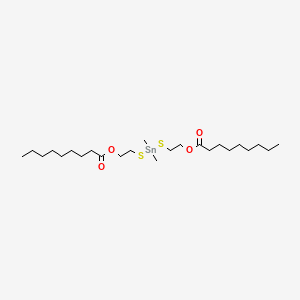

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
